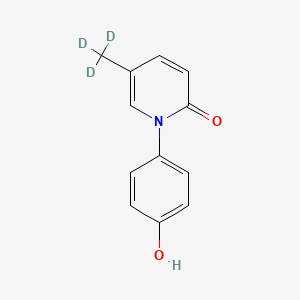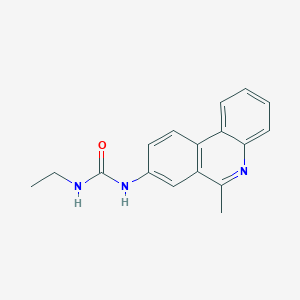
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid is a compound that features a piperidine ring substituted with a hydroxymethyl group and a nicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 4-(hydroxymethyl)piperidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nicotinic acid moiety can be reduced to form a dihydropyridine derivative.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-(Carboxymethyl)piperidin-1-yl)nicotinic acid.
Reduction: Formation of 2-(4-(Hydroxymethyl)piperidin-1-yl)dihydronicotinic acid.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Nicotinic acid derivatives: Compounds with modifications to the nicotinic acid moiety.
Uniqueness
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid is unique due to the combination of the piperidine ring and nicotinic acid moiety, which imparts specific chemical and biological properties. This combination allows for unique interactions with biological targets and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c15-8-9-3-6-14(7-4-9)11-10(12(16)17)2-1-5-13-11/h1-2,5,9,15H,3-4,6-8H2,(H,16,17) |
Clé InChI |
ZYWUYXIXDMLEEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)


